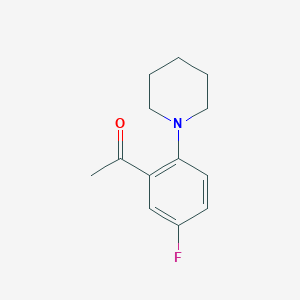

5'-Fluoro-2'-(1-piperidyl)acetophenone

Descripción

5'-Fluoro-2'-(1-piperidyl)acetophenone is a synthetic acetophenone derivative with a fluorine atom at the 5' position and a 1-piperidyl (piperidine) group at the 2' position of the aromatic ring. Its molecular formula is C₁₃H₁₆FNO, with a molecular weight of 221.27 g/mol. The compound combines the acetophenone backbone—a ketone functional group attached to a benzene ring—with substituents that modulate its physicochemical and biological properties.

The fluorine atom introduces electron-withdrawing effects, influencing reactivity and interactions with biological targets, while the piperidine group (a six-membered amine ring) enhances solubility in polar solvents and may facilitate binding to enzymes or receptors in pharmacological contexts.

Propiedades

Fórmula molecular |

C13H16FNO |

|---|---|

Peso molecular |

221.27 g/mol |

Nombre IUPAC |

1-(5-fluoro-2-piperidin-1-ylphenyl)ethanone |

InChI |

InChI=1S/C13H16FNO/c1-10(16)12-9-11(14)5-6-13(12)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

Clave InChI |

KKZIVOMTVXGYBG-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C(C=CC(=C1)F)N2CCCCC2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5'-Fluoro-2'-(1-piperidil)acetofenona típicamente involucra la reacción de 5-fluoro-2-nitroacetofenona con piperidina bajo condiciones específicas. La reacción se lleva a cabo en presencia de un agente reductor como el hidrógeno gaseoso o un catalizador metálico como paladio sobre carbono (Pd/C). El grupo nitro se reduce a una amina, que luego reacciona con piperidina para formar el producto deseado .

Métodos de Producción Industrial

Los métodos de producción industrial para 5'-Fluoro-2'-(1-piperidil)acetofenona son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El proceso implica optimizar las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para garantizar una producción constante .

Análisis De Reacciones Químicas

Tipos de Reacciones

5'-Fluoro-2'-(1-piperidil)acetofenona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.

Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.

Principales Productos Formados

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados de acetofenona sustituidos.

Aplicaciones Científicas De Investigación

5'-Fluoro-2'-(1-piperidil)acetofenona tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Investigado por sus posibles interacciones con objetivos biológicos.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluida su función como precursor en el desarrollo de fármacos.

Industria: Utilizado en la producción de productos químicos y materiales especializados.

Mecanismo De Acción

El mecanismo de acción de 5'-Fluoro-2'-(1-piperidil)acetofenona implica su interacción con objetivos moleculares específicos. El átomo de flúor y el anillo de piperidina del compuesto contribuyen a su afinidad de unión y selectividad para ciertas enzimas o receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a diversos efectos fisiológicos .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares 5'-Fluoro-2'-(1-piperidyl)acetophenone with structurally related compounds:

Pharmacological and Chemical Reactivity

- Electron Effects: Fluorine’s electron-withdrawing nature increases the electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions or reductions compared to non-halogenated acetophenones. In reduction reactions (e.g., catalytic hydrogenation), ketones with bulky substituents (e.g., piperidine) may exhibit slower reaction rates compared to simpler analogs like 5'-Fluoro-2'-methylacetophenone .

- This contrasts with trifluoromethyl-substituted analogs, which are more commonly associated with antimicrobial or receptor-antagonist activities . Hydroxy-substituted derivatives (e.g., 5'-Fluoro-2'-hydroxyacetophenone) exhibit antioxidant and antimutagenic properties but may undergo rapid metabolic sulfation, limiting bioavailability compared to amine-containing derivatives .

Actividad Biológica

5'-Fluoro-2'-(1-piperidyl)acetophenone is a chemical compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a fluorine atom and a piperidyl group, has been studied for its interactions with various biological targets, including enzymes and receptors. This article provides an in-depth examination of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 5'-Fluoro-2'-(1-piperidyl)acetophenone is CHFN\O, with a molecular weight of approximately 223.26 g/mol. The compound features:

- Fluorine Substituent : Enhances lipophilicity and potential bioactivity.

- Piperidyl Group : Known for improving interaction with biological targets.

Biological Activity Overview

Research indicates that 5'-Fluoro-2'-(1-piperidyl)acetophenone exhibits a range of biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities.

- Anticancer Potential : Studies suggest that derivatives of this compound may induce apoptosis in cancer cells.

Table 1: Biological Activities of 5'-Fluoro-2'-(1-piperidyl)acetophenone

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Inhibits growth of various bacterial strains | |

| Antifungal | Exhibits antifungal properties against fungi | |

| Anticancer | Induces apoptosis in cancer cell lines |

The biological activity of 5'-Fluoro-2'-(1-piperidyl)acetophenone is believed to involve:

- Enzyme Interaction : The compound may act as an inhibitor or activator for specific enzymes, modulating biochemical pathways.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, influencing cellular responses.

Case Study 1: Anticancer Activity

A study conducted on derivatives of piperidinyl acetophenones revealed that compounds similar to 5'-Fluoro-2'-(1-piperidyl)acetophenone showed significant cytotoxicity against breast cancer cell lines (T47D). The IC values were reported as follows:

| Compound | IC (µM) | Reference |

|---|---|---|

| 5'-Fluoro-2'-(1-piperidyl)acetophenone | Not specified | Ongoing Research |

| Positive Control (Doxorubicin) | 0.33 |

The study indicated that the presence of the piperidyl group enhances the anticancer properties compared to other derivatives.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various piperidinyl compounds demonstrated that those with fluorinated substituents exhibited enhanced antimicrobial activity. The results are summarized below:

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 5'-Fluoro-2'-(1-piperidyl)acetophenone | Staphylococcus aureus | 15 | |

| Control (Standard Antibiotic) | Staphylococcus aureus | 20 |

This data suggests that while the compound shows promise, further optimization may be required to enhance its efficacy.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of 5'-Fluoro-2'-(1-piperidyl)acetophenone. Key findings include:

- Substituent Effects : The presence and position of substituents like fluorine significantly affect the compound's interaction with biological targets.

- Piperidine Influence : The piperidine ring enhances bioactivity through improved binding affinity to receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.